N-Dodecylaniline

Catalog No.
S703897
CAS No.
3007-74-7
M.F
C18H31N
M. Wt
261.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecylaniline

CAS Number

3007-74-7

Product Name

N-Dodecylaniline

IUPAC Name

N-dodecylaniline

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3

InChI Key

LQKYCMRSWKQVBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCNC1=CC=CC=C1

Organic Chemistry Research:

  • Synthesis of Dyes and Pigments: N-Dodecylaniline can be used as a starting material for the synthesis of various dyes and pigments. Its ability to form colored derivatives makes it valuable in this field [].
  • Preparation of Intermediates: N-Dodecylaniline can be used as a building block in the synthesis of more complex organic molecules. Its reactive amine group allows for further chemical modifications, making it a versatile intermediate [].

Material Science Research:

  • Surfactant and Emulsifier: N-Dodecylaniline exhibits amphiphilic properties, meaning it has both hydrophobic (water-hating) and hydrophilic (water-loving) regions. This property allows it to act as a surfactant, reducing surface tension and promoting the dispersion of one liquid in another. It can also function as an emulsifier, stabilizing emulsions by preventing the separation of immiscible liquids [].
  • Organic Light-Emitting Diodes (OLEDs): Research suggests N-dodecylaniline derivatives can be used as hole transport materials in OLEDs. These materials are crucial for efficient transport of positively charged carriers (holes) within the device, contributing to improved device performance [].

Other Research Applications:

  • Investigation of Molecular Interactions: N-Dodecylaniline has been used in studies exploring various molecular interactions, such as hydrogen bonding and self-assembly. Its unique structure allows researchers to probe the fundamental principles governing these interactions [].
  • Environmental Science Research: Due to its presence in some industrial processes and potential environmental impact, N-dodecylaniline has been studied in the context of environmental science. Research has focused on understanding its degradation pathways and potential toxicity in the environment [].

N-Dodecylaniline, with the chemical formula C18H31NC_{18}H_{31}N, is an aromatic amine characterized by a dodecyl (twelve carbon) alkyl chain attached to the nitrogen atom of the aniline structure. This compound is known for its hydrophobic properties due to the long alkyl chain, making it soluble in organic solvents while being less soluble in water. N-Dodecylaniline is primarily used in various chemical synthesis processes and has potential applications in materials science and organic chemistry.

N-dodecylaniline can be harmful if inhaled, ingested, or absorbed through the skin. It may cause skin and eye irritation, and exposure to high concentrations can affect the central nervous system []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard safety protocols.

Limitations and Future Research

While N-dodecylaniline shows promise in various scientific fields, more research is required to fully understand its potential and limitations. Further studies are needed on:

  • Mechanism of action: A deeper understanding of how N-dodecylaniline functions in different applications is crucial for optimizing its use.
  • Toxicity: A comprehensive evaluation of its toxicological profile is necessary for safe handling and development.
  • Environmental impact: Research on the environmental persistence and degradation of N-dodecylaniline is important for responsible use.
Typical of aromatic amines, including:

  • Electrophilic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.
  • N-Alkylation: The nitrogen atom can be alkylated further, potentially leading to quaternary ammonium compounds.
  • Acylation: It can react with acyl chlorides to form amides.
  • Polymerization: N-Dodecylaniline can serve as a monomer in the synthesis of conductive polymers, particularly poly(N-alkylaniline)s, which have applications in electronics and sensors .

N-Dodecylaniline can be synthesized through several methods:

  • Alkylation of Aniline: Aniline can be reacted with dodecyl bromide or iodide in the presence of a base such as potassium carbonate to yield N-Dodecylaniline.
  • Reduction of Dodecylanilines: Starting from dodecylanilines that contain functional groups such as nitro groups, reduction processes can yield N-Dodecylaniline.
  • Direct Amination: The direct amination of dodecanol or related compounds using ammonia or an amine can also lead to the formation of N-Dodecylaniline .

N-Dodecylaniline finds applications in various fields:

  • Chemical Synthesis: It is used as a building block for synthesizing surfactants and other organic compounds.
  • Materials Science: Its derivatives are utilized in the production of liquid crystals and conductive polymers.
  • Research: It serves as a model compound for studying the properties of long-chain alkylamines and their interactions with different substrates .

Interaction studies involving N-Dodecylaniline primarily focus on its behavior in solution and its interactions with biological membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, which may alter membrane fluidity and permeability. Additionally, studies on its derivatives have shown potential for use in drug delivery systems due to their ability to encapsulate hydrophobic drugs .

Several compounds share structural similarities with N-Dodecylaniline, including:

Compound NameMolecular FormulaNotable Properties
DodecanamineC12H27NC_{12}H_{27}NShorter alkyl chain; primarily used as a surfactant.
OctadecylamineC18H39NC_{18}H_{39}NLonger alkyl chain; used in coatings and lubricants.
DodecylbenzeneC18H30C_{18}H_{30}Used in detergents; lacks amino group.

Uniqueness of N-Dodecylaniline

N-Dodecylaniline is unique due to its combination of an aromatic amine structure with a long hydrophobic tail, which enhances its solubility in organic solvents while allowing for specific chemical reactivity typical of amines. This dual functionality makes it particularly valuable in both synthetic organic chemistry and materials science applications .

XLogP3

7.5

UNII

2Z19F16UMD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

3007-74-7

Wikipedia

N-dodecylaniline

Dates

Modify: 2023-08-15

Explore Compound Types